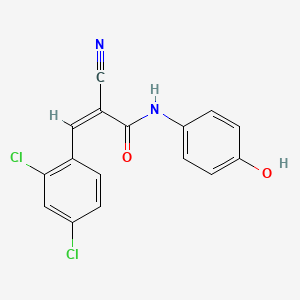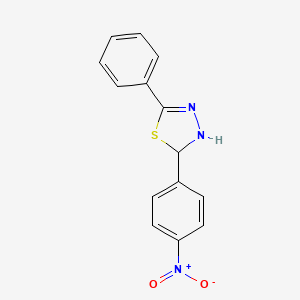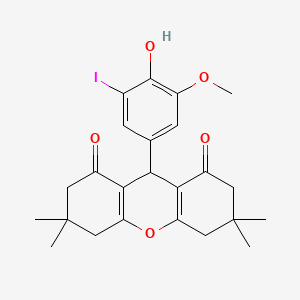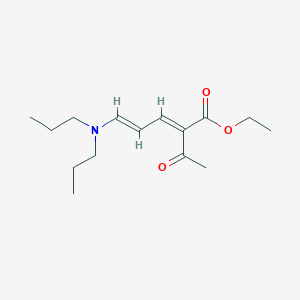
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG-1478, is a synthetic small molecule that is commonly used as a research tool in the field of biochemistry. This compound has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR), which plays a critical role in regulating cell growth and differentiation.
Mecanismo De Acción
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of EGFR activity leads to a decrease in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has also been shown to have other biochemical and physiological effects. For example, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have antimicrobial properties. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to modulate the activity of ion channels, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide as a research tool is its selectivity for EGFR. This allows researchers to specifically target this receptor and study its role in various cellular processes. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to have relatively low toxicity, making it a safe and effective research tool. However, one limitation of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide. Additionally, researchers may investigate the use of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy in cancer treatment. Finally, researchers may explore the potential therapeutic applications of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in the treatment of neurological disorders and other conditions.
Métodos De Síntesis
The synthesis of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves several steps, including the reaction of 2,4-dichlorobenzonitrile with 4-hydroxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. This amine is then reacted with acryloyl chloride to form the final product, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide is a widely used research tool in the field of biochemistry, particularly in the study of EGFR signaling. This compound has been shown to selectively inhibit the activity of EGFR, which is overexpressed in many types of cancer. As such, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been used to study the role of EGFR in cancer cell proliferation, survival, and metastasis. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been used to investigate the downstream signaling pathways activated by EGFR, as well as the mechanisms of resistance to EGFR inhibitors.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-2-1-10(15(18)8-12)7-11(9-19)16(22)20-13-3-5-14(21)6-4-13/h1-8,21H,(H,20,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKHSPLSDVBQL-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5051855.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5051860.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5051865.png)



![N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5051902.png)

![5'-isopropyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5051908.png)
![2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone](/img/structure/B5051916.png)

![3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)